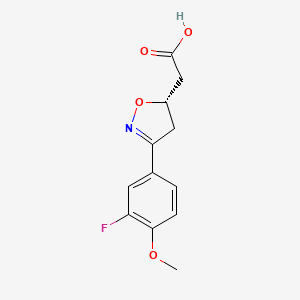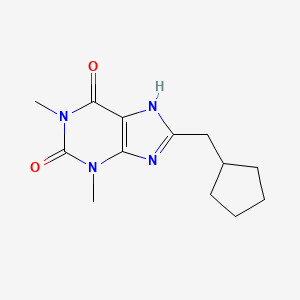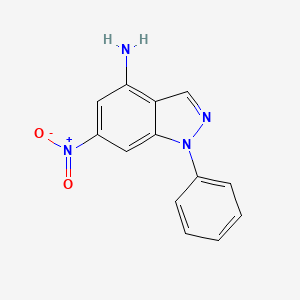
5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,2,2-trifluoroetil)pirimidin-4-amina es un compuesto químico con la fórmula molecular C6H5BrF3N3. Es un derivado de la pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. La presencia de grupos bromo y trifluoroetil en su estructura la convierte en un compuesto de interés en diversos campos de investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Bromo-2-(2,2,2-trifluoroetil)pirimidin-4-amina generalmente implica un proceso de varios pasos:
Material de partida: La síntesis comienza con pirimidin-2-amina.
Trifluoroetilacion: La pirimidin-2-amina se hace reaccionar con 2,2,2-trifluoroetanol en condiciones adecuadas para formar N-(2,2,2-trifluoroetil)pirimidin-2-amina.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares, pero a una escala mayor, con optimizaciones para el rendimiento, la pureza y la rentabilidad. El uso de reactores de flujo continuo y sistemas automatizados podría mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Bromo-2-(2,2,2-trifluoroetil)pirimidin-4-amina puede experimentar diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de nitrógeno en el anillo de pirimidina.
Reacciones de Acoplamiento: Puede utilizarse en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2,2,2-trifluoroetil)pirimidin-4-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en el estudio de las interacciones enzimáticas y como un posible inhibidor en ensayos bioquímicos.
Industria: El compuesto puede utilizarse en el desarrollo de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-2-(2,2,2-trifluoroetil)pirimidin-4-amina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo trifluoroetil puede aumentar la lipofilia del compuesto, lo que le permite interactuar más eficazmente con los bolsillos hidrofóbicos en las proteínas. El átomo de bromo puede participar en la unión halógena, lo que estabiliza aún más la interacción con la molécula diana .
Comparación Con Compuestos Similares
Compuestos Similares
5-Bromo-2-(2,2,2-trifluoroetil)piridina: Similar en estructura, pero con un anillo de piridina en lugar de un anillo de pirimidina.
5-Cloro-2-(2,2,2-trifluoroetil)pirimidin-4-amina: Similar, pero con un átomo de cloro en lugar de bromo.
5-Bromo-2-(2,2,2-trifluoroetil)aminopirimidina: Similar, pero con un grupo amino en una posición diferente.
Singularidad
La singularidad de 5-Bromo-2-(2,2,2-trifluoroetil)pirimidin-4-amina radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. La presencia de ambos grupos bromo y trifluoroetil la hace particularmente útil en la síntesis de moléculas complejas y en diversas aplicaciones en la investigación científica y la industria .
Propiedades
Fórmula molecular |
C6H5BrF3N3 |
|---|---|
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
5-bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5BrF3N3/c7-3-2-12-4(13-5(3)11)1-6(8,9)10/h2H,1H2,(H2,11,12,13) |
Clave InChI |
HAGXXOXSYPHZHC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)CC(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


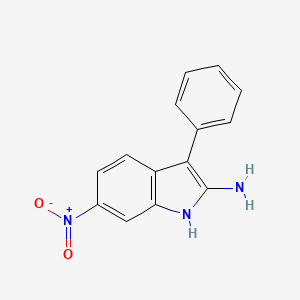
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)

![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
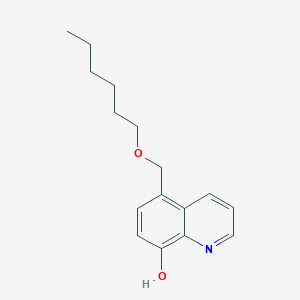
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
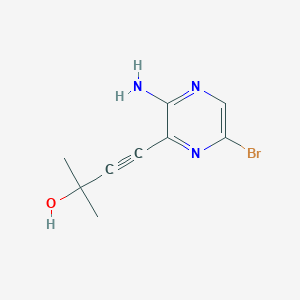

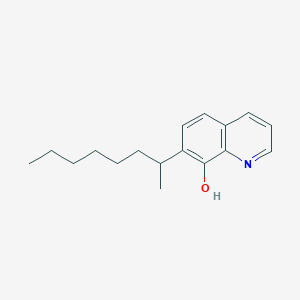
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
